

A Technical Guide to Rhodium(II) Octanoate Dimer: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium(II) octanoate, dimer

Cat. No.: B7818759

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Introduction

Rhodium(II) octanoate dimer, with the chemical formula $C_{32}H_{60}O_8Rh_2$, is a versatile organometallic compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science.[1] As a dinuclear divalent rhodium complex, it is recognized for its unique catalytic capabilities, particularly in promoting complex chemical transformations with high efficiency and selectivity.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of rhodium(II) octanoate dimer, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes fundamental processes to facilitate a comprehensive understanding of this important catalyst.

Physical Properties

Rhodium(II) octanoate dimer typically presents as a green to dark green crystalline powder.[1][3][4] Its physical characteristics are crucial for its handling, storage, and application in various solvent systems. The long alkyl chains of the octanoate ligands enhance its solubility in non-polar organic solvents compared to shorter-chain analogs like rhodium(II) acetate.[5]

Table 1: Summary of Physical Properties

Property	Value	Reference(s)
Appearance	Green to dark green crystalline powder	[1][3][4][6]
Molecular Formula	C ₃₂ H ₆₀ O ₈ Rh ₂	[1][4][5]
Linear Formula	[[CH ₃ (CH ₂) ₆ CO ₂] ₂ Rh] ₂	[7][8]
Molecular Weight	778.63 - 778.64 g/mol	[1][4][5][7][8]
Melting Point	289-292°C	[3]
Solubility	Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol.[3][5]	[3][5]
Storage Conditions	Store at room temperature under an inert atmosphere.	[1][3]

Chemical Properties and Structure

The chemical behavior of rhodium(II) octanoate dimer is dominated by its unique molecular structure. It adopts the characteristic "paddlewheel" conformation common to dinuclear rhodium(II) carboxylates, featuring two rhodium atoms bridged by four octanoate ligands.[2][5] A significant feature of this structure is the presence of a rhodium-rhodium bond. This configuration leaves the axial positions of each rhodium atom available for coordination with Lewis bases, which is fundamental to its catalytic activity.

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	73482-96-9	[1][2][3][5][7]
MDL Number	MFCD00064724	[1][4][7][8]
PubChem ID	3611395	[1]

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01 -- R1;
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06 -- R3;
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Simplified "paddlewheel" structure of the dimer core.

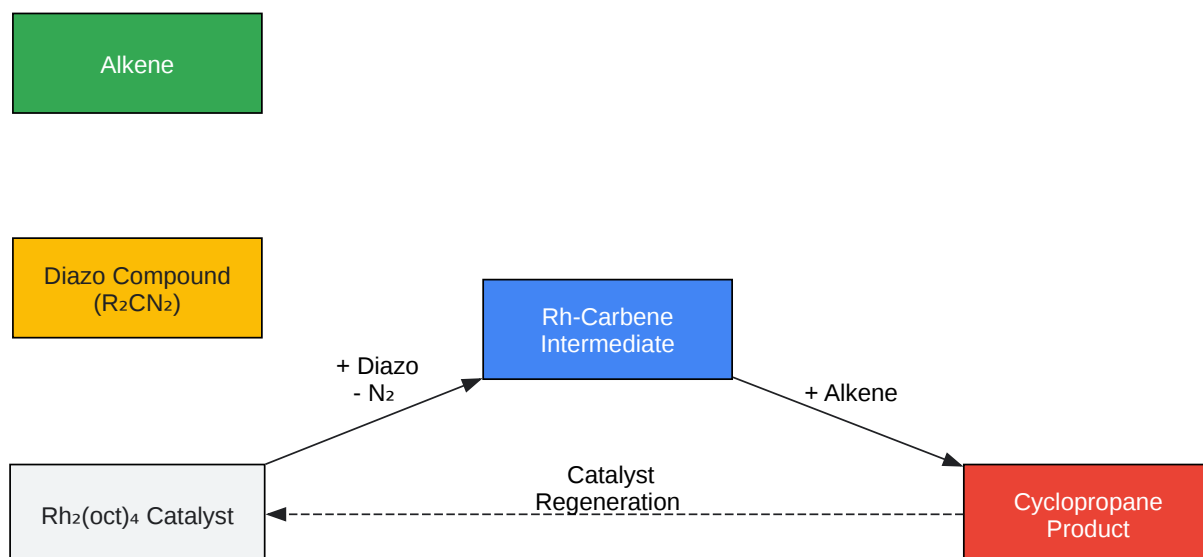
Catalytic Applications

Rhodium(II) octanoate dimer is a highly effective homogeneous catalyst for a wide range of organic transformations.^{[1][2]} Its utility stems from its ability to activate substrates and facilitate bond formation under mild conditions, often leading to higher yields and purities.^{[1][9]}

Key catalyzed reactions include:

- C-H Functionalization/Insertion: A powerful tool for forming carbon-carbon and carbon-heteroatom bonds by direct insertion into C-H bonds.[6][10][11]
- Cyclopropanation: Widely used for the reaction of diazo compounds with alkenes to form cyclopropane rings, a common motif in pharmaceuticals and natural products.[2][12]
- Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[1][9]
- Oxidation of Alcohols: Catalyzes the conversion of alcohols to aldehydes and ketones.[1][9]

The catalyst's performance at lower temperatures and pressures not only improves reaction efficiency but also contributes to more sustainable and cost-effective industrial processes.[9]



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Generalized catalytic cycle for cyclopropanation.

Spectroscopic Characterization

Standard analytical techniques are employed to confirm the structure and purity of rhodium(II) octanoate dimer.[5] While specific spectral data is not extensively published, characterization typically involves the following methods:

- Infrared (IR) Spectroscopy: Used to identify the symmetric and asymmetric stretching frequencies of the coordinated carboxylate (COO) groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to characterize the octanoate ligand environment, confirming the presence of the long alkyl chains.
- UV-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the dimeric rhodium core.

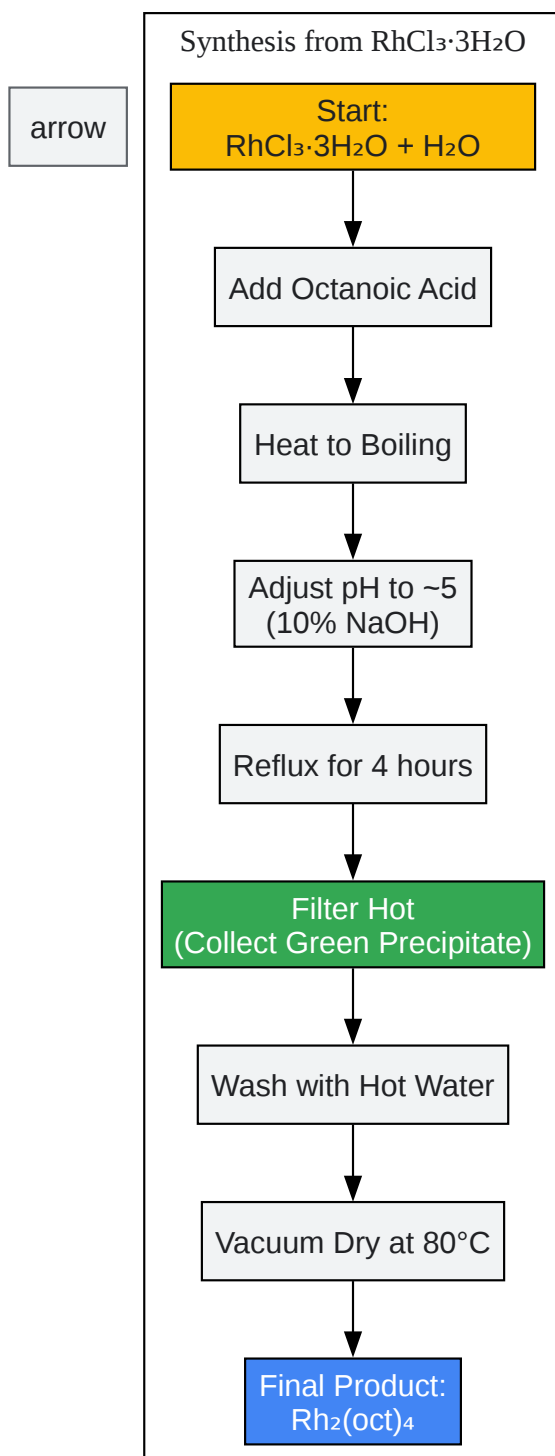
Experimental Protocols

The synthesis and analysis of rhodium(II) octanoate dimer can be achieved through several established methods. Below are detailed protocols for its preparation and the determination of its rhodium content.

Protocol 1: Synthesis from Rhodium(III) Chloride Hydrate[2]

This method provides a high yield of the final product from a common rhodium precursor.

- Dissolution: Weigh 5.30 g (22.5 mmol) of $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$ and dissolve it in 100 mL of water in a suitable reaction flask.
- Addition of Ligand: Add 9.5 mL of octanoic acid to the solution with stirring.
- Reaction Initiation: Heat the mixture to boiling. Adjust the pH to approximately 5 using a 10% NaOH solution.
- Reflux: Maintain the reaction at reflux for 4 hours. A green precipitate will form.
- Isolation: Filter the hot mixture to collect the green precipitate.
- Washing: Wash the solid with hot water until the filtrate is neutral.
- Drying: Dry the product under vacuum at 80°C for 2 hours to yield the final rhodium(II) octanoate dimer.



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Experimental workflow for synthesis protocol 1.

Protocol 2: Synthesis from Rhodium Hydroxide[14]

This alternative method reports very high purity and yield, making it suitable for industrial production.

- **Reaction Setup:** Add 25 mmol of rhodium hydroxide and 150 mmol of octanoic acid to a 100 mL reaction flask.
- **Heating:** Heat the mixture to 100°C in an oil bath and stir for 7 hours to obtain a green solution.
- **Dissolution & Precipitation:** Add 50 mL of ethanol and heat to dissolve the product. Adjust the pH to 9 with a 1 mol/L solution of sodium hydroxide in ethanol. This will precipitate white sodium octanoate.
- **Filtration:** Filter off the sodium octanoate solid.
- **Crystallization:** Heat and concentrate the filtrate until a green solid begins to precipitate. Cool the mixture in an ice-water bath to 0°C to complete the crystallization.
- **Isolation and Drying:** Filter out the green solid product and dry it in a vacuum oven at 80°C for 2 hours.

Protocol 3: Rhodium Content Analysis by Decomposition and Gravimetry[2]

Accurate determination of rhodium content is critical for ensuring catalyst quality.

- **Sample Digestion:** Accurately weigh 0.1-0.2 g of the rhodium(II) octanoate dimer sample into a PTFE pressure vessel. Add 12 mL of HNO₃ and 3 mL of H₂O₂. Seal the vessel tightly and heat in an oven at 160°C for 4 hours to completely decompose the organic matter.
- **Solution Preparation:** After cooling, carefully open the vessel and transfer the solution to a beaker. Concentrate the solution to a suitable volume and then quantitatively transfer it to a volumetric flask.
- **Precipitation:** Transfer an aliquot containing 10-30 mg of rhodium to a 600 mL beaker and dilute with 300 mL of water. Heat to approximately 60°C and add 5 g of sodium nitrite. Continue heating to a boil.
- **Gravimetric Analysis:** With vigorous stirring, add 20 mL of a saturated solution of cobalt hexammine nitrate to form a precipitate. Keep the solution warm for 15 minutes, then cool in cold water for 1 hour.
- **Final Measurement:** Filter the precipitate using a pre-weighed No. 4 glass filter crucible, wash, dry, and weigh to determine the rhodium content.

Conclusion

Rhodium(II) octanoate dimer is a cornerstone catalyst in modern organic chemistry. Its well-defined structure, favorable solubility in organic media, and robust catalytic activity make it an invaluable tool for synthesizing complex molecules in the pharmaceutical and fine chemical industries.[1][2][9] The methodologies outlined in this guide provide a solid foundation for its synthesis, characterization, and application, empowering researchers and development professionals to leverage its full potential in their work.

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- To cite this document: BenchChem. [A Technical Guide to Rhodium(II) Octanoate Dimer: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7818759#rhodium-ii-octanoate-dimer-physical-and-chemical-properties]

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